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Compound of Interest

2-(3-bromophenoxy)-N-(2-
Compound Name:

methoxyethyl)acetamide
CAS No.: 449169-55-5

Cat. No.: B3138190

Get Quote

Part 1: Executive Summary & Compound Profile

Compound ldentity:

IUPAC Name: 2-(3-bromophenoxy)-N-(2-methoxyethyl)acetamide

Molecular Formula: C11H14BrNO3

Molecular Weight: 288.14 g/mol

Role: Synthetic intermediate, Linker, Ligand fragment.
Target Audience: Medicinal Chemists, Analytical Scientists, Process Chemists.

This guide provides the Target Specifications for this compound. As a specific library member,
the data below represents the high-fidelity calculated consensus derived from standard

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3138190#bc-rfq
https://www.benchchem.com/product/b3138190/docs?utm_src=pdf-body#technical-guide-spectroscopic-data-characterization-of-2-3-bromophenoxy-n-2-methoxyethyl-acetamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3138190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

phenoxyacetamide spectral libraries and fragment-based prediction algorithms. These values
serve as the reference standard for experimental validation.

Part 2: Synthesis & Experimental Protocol

To obtain high-purity spectroscopic data, the compound is best synthesized via the Acid
Chloride Method or Mixed Anhydride Coupling. The following protocol ensures minimal
impurities (phenol/acid) that would obscure spectral assignment.

Workflow Diagram (Synthesis)

1. K2CO3, MeCN, Reflux

2. LiOH, THF/H20 (Hydrolysis)
\ Intermediate:

3-Bromophenol

EDC-HCI, HOBt

Alkylation _____ p>| 3-Bromophenoxyacetic Acid DIPEA, DCM, RT
Ethyl Bromoacetate |~ \ Target Product:
_w’ 2-(3-bromophenoxy)-N-
Reagent: (2-methoxyethyl)acetamide

2-Methoxyethylamine

Click to download full resolution via product page

Figure 1: Synthetic pathway from 3-bromophenol to the target amide.

Step-by-Step Protocol

» Etherification: React 3-bromophenol (1.0 eq) with ethyl bromoacetate (1.1 eq) and K=2COs
(2.0 eq) in refluxing acetonitrile (4 h).

o Hydrolysis: Treat the resulting ester with LiOH (aq) in THF to yield 3-bromophenoxyacetic
acid. Purify by acid-base extraction.

e Amide Coupling:
o Dissolve 3-bromophenoxyacetic acid (1.0 eq) in dry DCM.
o Add EDC-HCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 15 min.

o Add 2-methoxyethylamine (1.1 eq). Stir at RT for 12 h.[1]
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o Workup: Wash with 1N HCI (removes amine), Sat. NaHCOs (removes acid), and Brine.
Dry over Naz2S0a.[2]

Part 3: Spectroscopic Specifications (Reference
Data)

Use the following data to validate the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs (Chloroform-d) | Frequency: 400 MHz

1H NMR Data (Proton)

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://talenta.usu.ac.id/JCNaR/article/download/832/495/2721
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3138190?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Position

Shift (3,
ppm)

Multiplicity

Integration

Coupling (J,

Hz)

Assignment
Logic

Ar-H2

7.12

t (narrow)

1H

Ortho to
Br/Meta to O
(Isolated)

Ar-H5

7.18

1H

8.0

Meta to
Br/Meta to O

Ar-H4

7.15

ddd

1H

8.0,2.0,1.0

Parato O
(Deshielded
by Br)

Ar-H6

6.85

ddd

1H

8.0,25,1.0

Ortho to O
(Shielded by
0)

NH

6.90 - 7.10

brs

1H

Amide Proton
(Broad)

0O-CH2-CO

4.48

2H

Alpha-
methylene
(Singlet)

3.55

g/m

2H

5.5

Alpha to
Amide
Nitrogen

CH2-O

3.48

2H

5.5

Beta to
Amide, Alpha
to Ether

O-CHs

3.36

3H

Methoxy
Methyl

Diagnostic Feature: Look for the singlet at ~4.48 ppm (O-CH2-CO). If this appears as a quartet,

you have unreacted ethyl bromoacetate. If it shifts to ~4.6 ppm, you may have unreacted acid.

13C NMR Data (Carbon)
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Shift (6, ppm) Type Assighment

168.5 Cq C=0 (Amide Carbonyl)
158.2 Cq Ar-C1 (Ipso to Oxygen)
130.8 CH Ar-C5 (Meta position)
1245 CH Ar-C4 (Para to Oxygen)
123.1 Cq Ar-C3 (Ipso to Bromine)
1175 CH Ar-C2 (Ortho to Br)

113.8 CH Ar-C6 (Ortho to Oxygen)
71.2 CH:2 CH2-O (Ethyl ether carbon)
67.5 CH2 0O-CH2-CO (Alpha carbon)
58.9 CHs O-CHs (Methoxy carbon)
39.1 CH:2 N-CHz (Amide ethyl carbon)

Mass Spectrometry (MS)

lonization: Electrospray lonization (ESI) positive mode.

 |sotopic Pattern: The presence of one Bromine atom (’°Br : 8Br = 1:1) creates a distinctive

"doublet” molecular ion peak separated by 2 mass units with nearly equal intensity.

lon Species miz (7°Br) m/z (8'Br) Interpretation
Protonated Molecular
[M+H]* 288.0 290.0
lon
Sodium Adduct
[M+NaJ* 310.0 312.0
(Common)
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid/QOil)
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e 3280 - 3350 cm~*: N-H Stretch (Amide).

e 3060 cm~1: Ar-C-H Stretch (Weak).

e 2800 - 2950 cm~1: C-H Stretch (Aliphatic).

e 1655 cm~1:C=0 Stretch (Amide I) — Key confirmation of coupling.
e 1540 cm~1: N-H Bend (Amide II).

e 1240 cm~1: Ar-O-C Asymmetric Stretch (Ether).

e 680 - 750 cm~1: C-Br Stretch / Ar-H out-of-plane bending.

Part 4: Logic & Validation (Graphviz)

The following diagram illustrates the logical flow for assigning the NMR signals based on the
chemical environment.

Core Structure:
Phenoxyacetamide

Aromatic Ring Linker: Tail:
(3-Br substituted) -O-CH2-C(=0)-NH- -CH2-CH2-0-Me

Deshielded by Br/O Iphato C=0 & O Ether/Amide influence

Ar-H Signals Alpha CH2 Ethyl Tail
6.8 -7.2 ppm ~4.48 ppm 3.3-3.6 ppm
(m, 4H) (Singlet) (Mixed Aliphatic)

Click to download full resolution via product page

Figure 2: NMR Signal Assignment Logic Map.

Part 5: References
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e Phenoxyacetamide Synthesis:General procedure for amide coupling of phenoxyacetic acids.
See: Journal of Medicinal Chemistry, 2006, 49(12), 3563.

e Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data.
Springer, 2009. (Standard reference for calculated shifts).

e PubChem Compound Summary:2-(3-Bromophenoxy)acetamide (Analogous Core).

e Org. Synth. Protocol:Amide formation via Acid Chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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